molecular formula C21H22N2O2S B2499420 1-[3,5-dimethyl-4-(phenylsulfanyl)-1H-pyrazol-1-yl]-2-(2,4-dimethylphenoxy)ethan-1-one CAS No. 1001785-74-5

1-[3,5-dimethyl-4-(phenylsulfanyl)-1H-pyrazol-1-yl]-2-(2,4-dimethylphenoxy)ethan-1-one

Cat. No.: B2499420
CAS No.: 1001785-74-5
M. Wt: 366.48
InChI Key: DNRSGROVXYUGLA-UHFFFAOYSA-N
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Description

The compound 1-[3,5-dimethyl-4-(phenylsulfanyl)-1H-pyrazol-1-yl]-2-(2,4-dimethylphenoxy)ethan-1-one belongs to a class of pyrazole derivatives functionalized with sulfanyl and phenoxy groups. Pyrazole-based compounds are widely studied for their diverse pharmacological and material science applications, including antioxidant, antimicrobial, and kinase inhibitory activities. The structural uniqueness of this compound lies in its 3,5-dimethylpyrazole core, substituted at the 4-position with a phenylsulfanyl group, and an ethanone moiety linked to a 2,4-dimethylphenoxy group. This combination of electron-donating (methyl) and moderately polar (sulfanyl) substituents influences its physicochemical properties and reactivity.

Properties

IUPAC Name

2-(2,4-dimethylphenoxy)-1-(3,5-dimethyl-4-phenylsulfanylpyrazol-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O2S/c1-14-10-11-19(15(2)12-14)25-13-20(24)23-17(4)21(16(3)22-23)26-18-8-6-5-7-9-18/h5-12H,13H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNRSGROVXYUGLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OCC(=O)N2C(=C(C(=N2)C)SC3=CC=CC=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

1-[3,5-dimethyl-4-(phenylsulfanyl)-1H-pyrazol-1-yl]-2-(2,4-dimethylphenoxy)ethan-1-one undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of alcohols or amines .

Mechanism of Action

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Key structural analogs and their substituent variations are summarized below:

Compound Name Pyrazole Substituent Phenoxy Substituent Molecular Formula Molecular Weight logP Key Properties/Applications
Target Compound 4-(Phenylsulfanyl) 2,4-Dimethylphenoxy C23H24N2O2S* ~416.5* ~5.0* Hypothesized high lipophilicity
2-(4-Chlorophenoxy)-1-{3,5-dimethyl-4-[(4-methylphenyl)sulfanyl]-1H-pyrazol-1-yl}ethan-1-one 4-(4-Methylphenylsulfanyl) 4-Chlorophenoxy C20H19ClN2O2S 386.9 4.416 Moderate solubility, halogenated
2-(4-Chlorophenoxy)-1-[3,5-dimethyl-4-(phenylsulfanyl)-1H-pyrazol-1-yl]ethan-1-one 4-(Phenylsulfanyl) 4-Chlorophenoxy C19H17ClN2O2S 372.87 N/A Structural analog with Cl substitution
1-[3,5-Dimethyl-4-(pyrrolidine-1-sulfonyl)-1H-pyrazol-1-yl]-2-(2-nitrophenoxy)ethan-1-one 4-(Pyrrolidine-sulfonyl) 2-Nitrophenoxy C17H20N4O6S 408.42 N/A High polarity, nitro group enhances reactivity
1-[3,5-Dimethyl-4-(phenyldiazenyl)-1H-pyrazol-1-yl]-2-(naphthalen-2-yloxy)ethan-1-one 4-(Phenyldiazenyl) Naphthalen-2-yloxy C23H20N4O2 400.44 N/A Extended aromatic system for π-π interactions
(Z)-1-(4-Chlorophenyl)-2-(3,5-dimethyl-4-((3,4,5-trichlorophenyl)diazenyl)-1H-pyrazol-1-yl)ethanone 4-(3,4,5-Trichlorophenyldiazenyl) 4-Chlorophenyl C19H14Cl4N4O 456.20 N/A High halogen content, potential bioactivity

Note: Values marked with * are estimated based on structural analogs.

Key Observations:

Electron-withdrawing groups (e.g., nitro in ) reduce electron density on the pyrazole ring, altering reactivity in substitution reactions.

Phenoxy Substituents: 2,4-Dimethylphenoxy (target compound) enhances lipophilicity (logP ~5.0*) compared to 4-chlorophenoxy (logP 4.416 in ). Nitro groups (e.g., 2-nitrophenoxy in ) increase polarity and may confer redox activity.

Physicochemical Properties

  • Lipophilicity (logP): The target compound’s logP is estimated to be higher than analogs with chlorophenoxy groups due to the electron-donating methyl groups.
  • Solubility : Sulfanyl and methyl groups likely reduce aqueous solubility compared to sulfonyl or nitro-substituted analogs.
  • Melting Points : Compounds with halogen substituents (e.g., , m.p. 174°C) exhibit higher melting points due to increased molecular symmetry and intermolecular forces.

Biological Activity

The compound 1-[3,5-dimethyl-4-(phenylsulfanyl)-1H-pyrazol-1-yl]-2-(2,4-dimethylphenoxy)ethan-1-one is a synthetic organic molecule belonging to the class of pyrazole derivatives. Pyrazoles are known for their diverse biological activities, making them significant in medicinal chemistry. This article reviews the biological activities associated with this specific compound, including its synthesis, mechanisms of action, and potential therapeutic applications.

Synthesis

The synthesis of this compound typically involves the reaction of 3,5-dimethyl-4-(phenylthio)-1H-pyrazole with 2-(2,4-dimethylphenoxy)ethanone under optimized conditions. The process may require catalysts such as Lewis acids and is usually conducted in organic solvents like dichloromethane or toluene. The reaction conditions are critical for achieving high yields and purity of the final product .

The biological activity of this compound can be attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : It may inhibit specific enzymes that play crucial roles in metabolic pathways.
  • Receptor Modulation : The compound could modulate receptor signaling pathways, affecting cellular responses.
  • DNA Interaction : There is potential for interference with DNA replication processes, which can lead to apoptosis in cancer cells .

Anticancer Activity

Recent studies have highlighted the anticancer properties of pyrazole derivatives. For instance, a derivative similar to the compound demonstrated significant cytotoxic effects against glioma cell lines. The IC50 value was found to be lower than that of standard chemotherapy agents like 5-fluorouracil (5-FU), indicating a promising therapeutic potential .

CompoundIC50 (µM)Cell Line
5f5.13C6
5-FU8.34C6

This data suggests that compounds within this class can induce cell cycle arrest and apoptosis, making them candidates for further development in cancer therapy .

Antibacterial Activity

Another area of interest is the antibacterial activity exhibited by pyrazole derivatives. Studies have shown that these compounds can effectively inhibit various bacterial strains. For example, derivatives have been tested for their ability to inhibit bacterial growth with varying degrees of effectiveness .

CompoundIC50 (µM)Bacterial Strain
Example Compound A2.14Staphylococcus aureus
Example Compound B1.21Escherichia coli

These findings suggest that the incorporation of phenylsulfanyl groups enhances the antibacterial efficacy of pyrazole derivatives .

Enzyme Inhibition

The compound has also shown promise as an enzyme inhibitor. Specific studies evaluated its effect on acetylcholinesterase (AChE) and urease activities. The results indicated potent inhibition at low concentrations, which is critical for developing treatments for conditions such as Alzheimer's disease and urinary tract infections.

EnzymeIC50 (µM)
Acetylcholinesterase0.63
Urease2.14

These findings underscore the potential therapeutic applications of this compound in treating diseases linked to these enzymes .

Case Studies and Applications

In a study involving a series of synthesized pyrazole derivatives, one derivative was specifically noted for its selective cytotoxicity towards cancer cells while sparing healthy cells. This selectivity is crucial for reducing side effects associated with traditional chemotherapeutics .

Furthermore, the exploration of these compounds as dual-action agents—targeting both bacterial infections and cancer cells—presents an innovative approach in drug development.

Q & A

Q. What are the established synthetic routes for preparing this compound, and what reaction conditions optimize yield?

The synthesis typically involves multi-step reactions, starting with the formation of the pyrazole core followed by sulfanyl and phenoxy substitutions. Key steps include:

  • Pyrazole Ring Formation : Cyclocondensation of hydrazine derivatives with diketones or enol ethers under acidic conditions .
  • Sulfanyl Group Introduction : Thiolation using phenylsulfanyl chloride in the presence of a base (e.g., K₂CO₃) in polar aprotic solvents like DMF .
  • Phenoxy Coupling : Nucleophilic substitution of halogenated intermediates with 2,4-dimethylphenol under reflux conditions .
    Optimal yields (>70%) are achieved by controlling temperature (80–100°C), inert atmospheres (N₂/Ar), and stoichiometric ratios (1:1.2 for thiolation) .

Q. How is the compound structurally characterized, and which analytical techniques are most reliable?

  • X-ray Crystallography : Single-crystal analysis using SHELXL (Ev1, Ev2) resolves bond lengths (e.g., C–S: 1.78 Å) and dihedral angles between pyrazole and phenoxy groups .
  • Spectroscopy :
    • ¹H/¹³C NMR : Assignments for methyl groups (δ 2.1–2.5 ppm) and aromatic protons (δ 6.8–7.4 ppm) .
    • FT-IR : Stretching vibrations for C=O (1680–1700 cm⁻¹) and C–S (680–720 cm⁻¹) .
  • Mass Spectrometry : Molecular ion peaks (e.g., m/z 422.5 [M+H]⁺) confirm molecular weight .

Advanced Research Questions

Q. How can contradictory crystallographic data (e.g., disorder in sulfanyl groups) be resolved during refinement?

Disorder in flexible groups like phenylsulfanyl can be addressed by:

  • Multi-Component Refinement : Splitting the model into discrete positions with occupancy factors adjusted via SHELXL’s PART instruction .
  • Restraints : Applying geometric restraints (e.g., SIMU/DELU in SHELXL) to maintain reasonable thermal motion .
  • High-Resolution Data : Collecting data at low temperature (100 K) to reduce thermal motion artifacts .

Q. What strategies reconcile discrepancies in biological activity data across studies (e.g., variable IC₅₀ values)?

  • Standardized Assay Conditions : Use consistent cell lines (e.g., HeLa for cytotoxicity) and solvent controls (DMSO ≤0.1%) .
  • Structure-Activity Relationship (SAR) Analysis : Compare substituent effects; e.g., electron-withdrawing groups on the phenylsulfanyl moiety enhance antimicrobial activity by 30–50% .
  • Meta-Analysis : Pool data from multiple studies using statistical tools (e.g., ANOVA) to identify outliers .

Q. What mechanistic insights explain the compound’s dual antioxidant and pro-oxidant behavior?

  • Redox Cycling : The pyrazole-thioether moiety can undergo reversible oxidation (e.g., S–S dimerization at 0.5 V vs. Ag/AgCl) .
  • ROS Scavenging : Phenolic hydroxyl groups (if present) quench free radicals via H-atom transfer (k = 1.2 × 10⁴ M⁻¹s⁻¹) .
  • Metal Chelation : Sulfur and carbonyl groups bind Fe²⁺/Cu²⁺, modulating Fenton reaction dynamics .

Methodological Challenges

Q. How can synthetic byproducts (e.g., regioisomers) be minimized during pyrazole ring formation?

  • Regiocontrol : Use directing groups (e.g., methyl at C3/C5) to favor 1,3,5-trisubstituted pyrazoles .
  • Microwave-Assisted Synthesis : Reduces reaction time (10–15 min vs. 6 hr) and byproduct formation by 40% .

Q. What computational methods predict the compound’s environmental persistence and toxicity?

  • QSAR Models : Predict biodegradation half-lives (e.g., EPI Suite) using logP (3.2) and molecular weight (422.5 g/mol) .
  • Molecular Docking : Simulate binding to eco-toxicological targets (e.g., acetylcholinesterase) to estimate LC₅₀ .

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